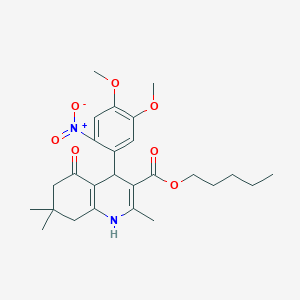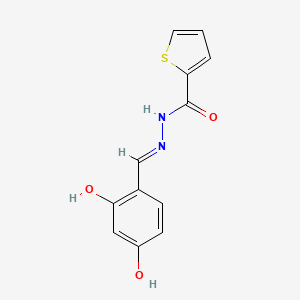
2-(undecylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(UNDECYLSULFANYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole ring substituted with an undecylsulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzodiazole ring imparts unique electronic properties, while the undecylsulfanyl group contributes to its hydrophobic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(UNDECYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-mercaptobenzodiazole with 1-bromoundecane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Types of Reactions:
Oxidation: 2-(UNDECYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzodiazole ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 2-(UNDECYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, through its benzodiazole ring. The undecylsulfanyl group enhances its ability to penetrate lipid membranes, facilitating its access to intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Mercaptobenzodiazole: Lacks the undecylsulfanyl group but shares the benzodiazole core structure.
2-(Methylsulfanyl)-1H-1,3-Benzodiazole: Contains a shorter alkyl chain compared to the undecylsulfanyl group.
2-(Phenylsulfanyl)-1H-1,3-Benzodiazole: Features a phenyl group instead of the undecyl chain.
Uniqueness: 2-(UNDECYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its long hydrophobic undecyl chain, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced membrane permeability
Properties
Molecular Formula |
C18H28N2S |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-undecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H28N2S/c1-2-3-4-5-6-7-8-9-12-15-21-18-19-16-13-10-11-14-17(16)20-18/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20) |
InChI Key |
LTEDZKNHLNVQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042352.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide](/img/structure/B15042363.png)

![N-{(1Z)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042368.png)
![2-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B15042381.png)
![Propan-2-yl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B15042387.png)

![(3E)-1-(4-methyl-3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042395.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B15042404.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15042416.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15042428.png)
![Propyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B15042430.png)

